

FTIR Characteristic Peaks of 4-Chloro-2-nonylquinoline: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-nonylquinoline

Cat. No.: B13560487

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Strategic Context & Structural Comparison

In the development of quinolone-based therapeutics, [1] (CAS: 71932-13-3) serves as a highly specialized, lipophilic intermediate. It is primarily utilized in the synthesis of quinolone alkaloids such as 2-Nonylquinolin-4(1H)-one (Pseudane IX)[2]. The strategic incorporation of the nine-carbon (nonyl) aliphatic chain significantly alters the molecule's lipophilicity, enhancing cellular membrane penetration compared to its shorter-chain structural alternatives like [3] (CAS: 4295-06-1) and the unsubstituted [4] (CAS: 611-35-8).

This guide provides an objective, data-driven comparison of **4-Chloro-2-nonylquinoline** against these alternatives, focusing on Fourier Transform Infrared (FTIR) spectroscopy as the primary tool for structural validation and quality control.

Comparative FTIR Spectral Analysis

FTIR spectroscopy is indispensable for verifying the structural integrity of quinoline derivatives. The massive nonyl chain in **4-Chloro-2-nonylquinoline** introduces distinct vibrational modes that easily differentiate it from shorter-chain analogs.

Causality in Spectral Shifts:

- **Aliphatic C-H Stretching:** The nonyl group dominates the high-frequency region. The asymmetric and symmetric $\text{-CH}_2\text{-}$ stretches are highly pronounced around 2925 cm^{-1} and 2855 cm^{-1} , a feature completely absent in 4-Chloroquinoline and only weakly present as a terminal -CH_3 stretch in 4-Chloro-2-methylquinoline.
- **Aromatic Ring Vibrations:** The quinoline core exhibits characteristic C=N and C=C stretching between 1500 and 1650 cm^{-1} [5]. The electron-withdrawing chlorine atom at the C4 position slightly shifts these frequencies compared to unhalogenated quinolines.
- **C-Cl Stretching:** Aryl chlorides reliably present C-Cl stretching bands in the $1050\text{--}1090\text{ cm}^{-1}$ region, alongside distinct out-of-plane bending modes around $750\text{--}825\text{ cm}^{-1}$ [6].

Vibrational Mode	[7]	4-Chloro-2-methylquinoline[8]	4-Chloro-2-nonylquinoline	Diagnostic Significance
Aliphatic C-H Stretch	Absent	~2960 (Weak, -CH ₃)	2925, 2855 (Strong, -CH ₂ -)	Confirms the presence and extent of the long alkyl chain.
Aromatic C-H Stretch	~3060	~3055	~3050	Validates the intact quinoline aromatic system.
C=N Ring Stretch	~1610	~1605	~1600	Indicates heteroaromatic ring integrity.
C=C Aromatic Stretch	~1580, 1500	~1585, 1505	~1590, 1510	Core skeletal vibrations of the bicyclic system.
C-Cl Stretch (Aryl)	~1080	~1085	~1085	Confirms halogenation at the C4 position.
C-H Out-of-Plane Bend	~760, 810	~770, 820	~765, 825	Differentiates substitution patterns on the ring.

(Note: Exact peak positions may vary slightly depending on the sample matrix and instrument resolution).

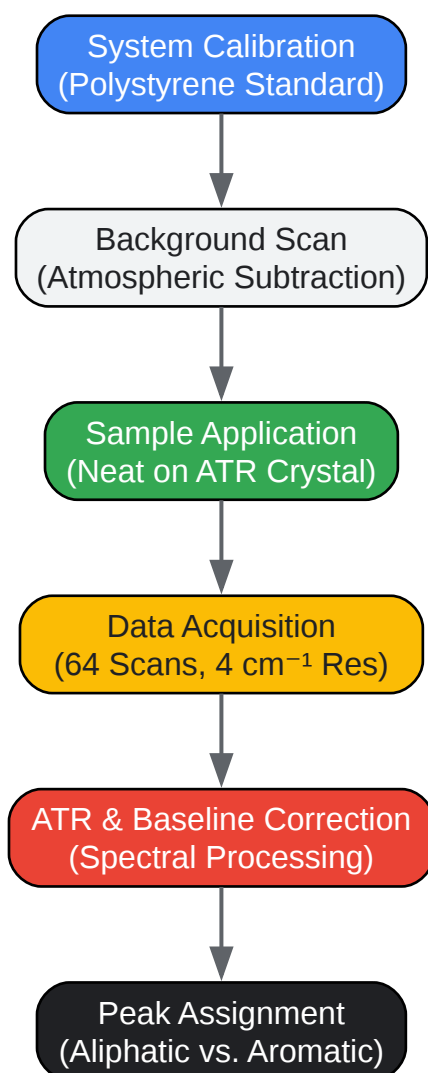
Standardized ATR-FTIR Experimental Protocol

Expertise & Experience: For highly lipophilic compounds like **4-Chloro-2-nonylquinoline**, Attenuated Total Reflectance (ATR) FTIR is vastly superior to traditional KBr pellet methods. The nonyl chain lowers the melting point, often resulting in a viscous oil or low-melting waxy solid. KBr pellets are highly hygroscopic; moisture absorption can obscure the critical 3000

cm^{-1} region. ATR allows for neat sample analysis, preserving the true molecular state and preventing matrix-induced spectral artifacts.

Step-by-Step Methodology (Self-Validating System):

- **System Calibration:** Run a standard polystyrene film to verify wavelength accuracy (specifically checking the 1601 cm^{-1} and 3028 cm^{-1} peaks). Causality: Ensures instrument optics are aligned before any sample is tested.
- **Crystal Cleaning:** Clean the ZnSe or Diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
- **Background Acquisition:** Collect a background spectrum (64 scans, 4 cm^{-1} resolution) in ambient air. Causality: This mathematically subtracts atmospheric CO_2 and water vapor from the final sample spectrum, preventing false peaks in the 2300 cm^{-1} and 3600 cm^{-1} regions.
- **Sample Application:** Apply 1-2 drops (if liquid/oil) or a few milligrams (if solid) of **4-Chloro-2-nonylquinoline** directly onto the ATR crystal. Ensure complete coverage of the active sensor area.
- **Data Acquisition:** Scan the sample using the exact same parameters as the background (64 scans, 4 cm^{-1} resolution, range $4000\text{--}400\text{ cm}^{-1}$).
- **Spectral Processing:** Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam, followed by baseline correction.



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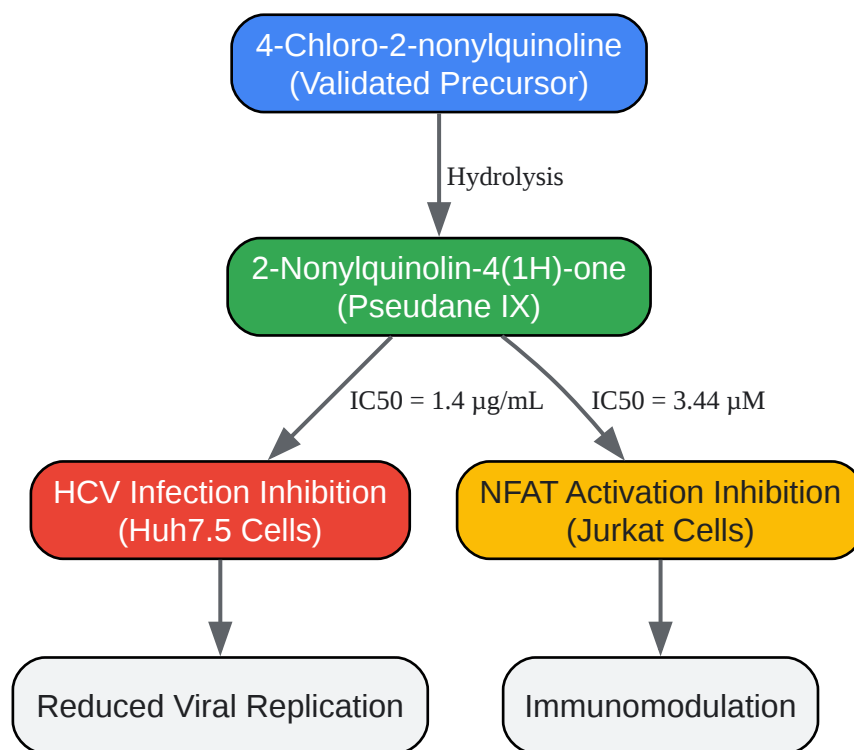
Step-by-step ATR-FTIR experimental workflow ensuring self-validating spectral data acquisition.

Biological Significance and Downstream Pathways

The rigorous structural validation of **4-Chloro-2-nonylquinoline** is a mandatory prerequisite for its use in synthesizing biologically active compounds. When converted to 2-Nonylquinolin-4(1H)-one (Pseudane IX), the nonyl chain plays a critical role in its pharmacological profile.

According to authoritative pharmacological data from [2], Pseudane IX exhibits potent antiviral and immunomodulatory effects. It reduces the infection of Huh7.5 cells by the Hepatitis C Virus (HCV) with an IC₅₀ value of 1.4 µg/mL[2]. Furthermore, it acts as an immunosuppressant by

inhibiting the activation of the nuclear factor of activated T cells (NFAT) in Jurkat cells ($IC_{50} = 3.44 \mu\text{M}$)[2]. The lipophilic nonyl chain—verified in the FTIR analysis via the $2925/2855 \text{ cm}^{-1}$ peaks—is the exact structural feature that allows this molecule to cross cell membranes and access these intracellular targets.



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Downstream biological signaling pathway and application of **4-Chloro-2-nonylquinoline** derivatives.

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